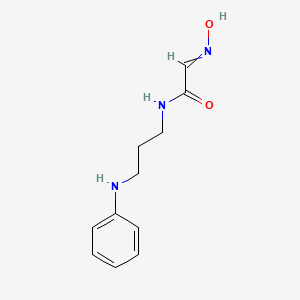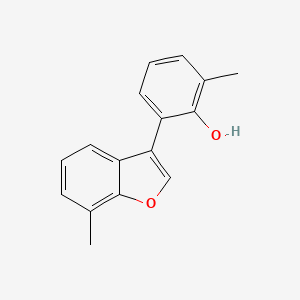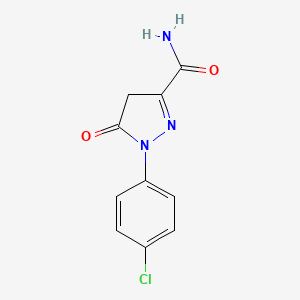
1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide typically involves the reaction of 1-(4-chlorophenyl)pyrazolidine-3-one with appropriate reagents under controlled conditions. One common method includes the use of ferric trichloride as a catalyst in an acidic solvent, followed by heating and air oxidation to yield the desired product . Another approach involves the dehydrogenation of 1-(4-chlorophenyl)-pyrazolidin-3-one in the presence of a polar aprotic solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent with various therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of mitochondrial cytochrome-bc1 complex, affecting cellular respiration and energy production .
相似化合物的比较
1-(4-Chlorophenyl)piperazine: Known for its use as a serotonin receptor agonist.
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: A phenylpyrazole derivative with potential pharmacological activities.
Uniqueness: 1-(4-Chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide stands out due to its unique combination of a chlorophenyl group and a pyrazole ring with a carboxamide substitution. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
61378-68-5 |
|---|---|
分子式 |
C10H8ClN3O2 |
分子量 |
237.64 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H8ClN3O2/c11-6-1-3-7(4-2-6)14-9(15)5-8(13-14)10(12)16/h1-4H,5H2,(H2,12,16) |
InChI 键 |
BSMCBWRTFRGLDH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
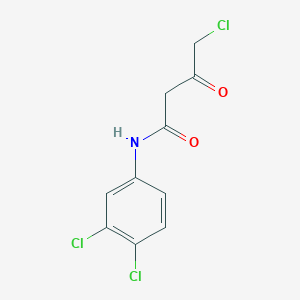
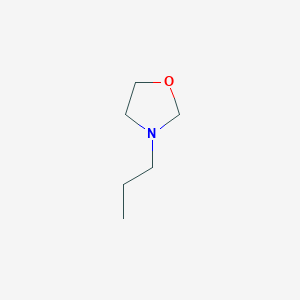
![2-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tryptophan](/img/structure/B14589141.png)
![2,3-Dichloro-5,5-diethylbicyclo[2.1.0]pentane](/img/structure/B14589143.png)
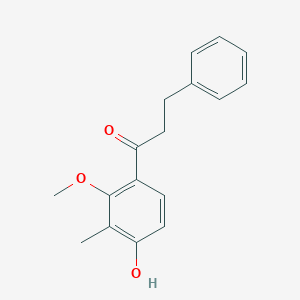
![Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate](/img/structure/B14589157.png)
![Benzoic acid, 4-[(benzoylhydrazono)methyl]-](/img/structure/B14589167.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)hept-2-en-1-one](/img/structure/B14589169.png)

